5-ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(3H)-one

Description

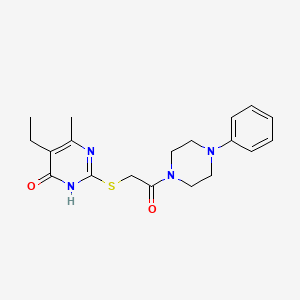

5-Ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative characterized by a thioether-linked 4-phenylpiperazine substituent and alkyl groups at positions 5 and 6 of the pyrimidinone core. Pyrimidin-4(3H)-ones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group, which are structurally analogous to uracil. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties .

The 4-phenylpiperazine moiety is a common pharmacophore in central nervous system (CNS)-targeting drugs, suggesting possible interactions with neurotransmitter receptors or transporters . The thioether linkage (S-alkyl group) may contribute to metabolic stability compared to oxygen-based analogs.

Properties

IUPAC Name |

5-ethyl-4-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-3-16-14(2)20-19(21-18(16)25)26-13-17(24)23-11-9-22(10-12-23)15-7-5-4-6-8-15/h4-8H,3,9-13H2,1-2H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHOTSLYZSSUAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(3H)-one is a complex organic compound notable for its diverse biological activities. This compound, characterized by a pyrimidine ring and functional groups such as piperazine and thioether, has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.46 g/mol. The structure includes:

- Pyrimidine ring : A six-membered ring containing nitrogen atoms.

- Piperazine moiety : A saturated six-membered ring containing two nitrogen atoms, which enhances biological interactions.

- Thioether linkage : Contributing to the compound's reactivity and interaction profiles.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Studies have shown its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. For instance, it has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it versatile in combating infections .

Antitubercular Activity

In addition to antibacterial properties, this compound has shown promising antitubercular activity. Its mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival . Further research is needed to elucidate the specific targets within Mycobacterium tuberculosis.

Enzyme Modulation

The compound has been studied for its ability to modulate enzyme activities related to metabolic pathways. Notably, it impacts pathways associated with glycemic control and cell proliferation, suggesting potential applications in managing metabolic disorders such as diabetes .

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The piperazine moiety may facilitate binding to enzyme active sites, influencing their catalytic activities.

- Receptor Modulation : The compound may act on specific receptors involved in cellular signaling pathways, thereby altering physiological responses .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 6-Methyl-2-Oxo-4-(Phenyl)-1,2,3,4-Tetrahydropyrimidine | Tetrahydropyrimidine core | Moderate antibacterial | Lacks sulfanyl group |

| Ethyl 6-Methyl-4-(Thiophen-2-Yl)-1,2,3,4-Tetrahydropyrimidine | Contains thiophene | Different biological activity | Exhibits antifungal properties |

| Ethyl 6-Methyl-4-(Chlorophenyl)-1,2-Dihydropyrimidinone | Halogenated phenyl group | Increased lipophilicity | Enhanced membrane permeability |

The unique combination of the piperazine ring and thioether group in 5-ethyl-6-methyl compound enhances its interaction profiles compared to other similar compounds .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- In Vivo Studies : Animal models have shown that administration of the compound results in significant reductions in bacterial load in infections caused by resistant strains.

- Cell Line Studies : In vitro assays using cancer cell lines indicate that the compound may induce apoptosis and inhibit proliferation at micromolar concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Effects on Bioactivity: The target compound’s 4-phenylpiperazine group distinguishes it from derivatives with nitroaryl (e.g., 2b) or simple aryl (e.g., BP 5632) substituents. Piperazine moieties are known to enhance CNS penetration and receptor binding, whereas nitro groups (as in 2b) may confer redox activity or metabolic liabilities . Anticonvulsant activity in 6-methyl analogs (ED₅₀: 25–45 mg/kg) highlights the importance of the pyrimidinone core, but the target compound’s piperazine side chain may redirect its pharmacological profile toward other CNS targets .

Synthetic Pathways: The target compound’s synthesis likely involves S-alkylation of a pyrimidin-4(3H)-one precursor with a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl chloride, analogous to methods for 2b–2f . In contrast, BP 5632 and related commercial analogs () are synthesized via nucleophilic substitution or cyclocondensation, emphasizing the versatility of pyrimidinone chemistry .

Physical and Spectral Properties :

- Derivatives like 2b exhibit high melting points (>200°C) and precise HRMS data, suggesting crystalline purity and stability . The target compound’s physical data are unreported, but its structural complexity may necessitate advanced characterization techniques (e.g., X-ray crystallography via SHELX programs, as in ).

Pharmacological Potential: While the anticonvulsant activity of 6-methyl analogs is well-documented , the target compound’s 4-phenylpiperazine group aligns with antipsychotic or antidepressant drug scaffolds (e.g., aripiprazole).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.